molecular formula C23H22F3N3O2 B584092 Florifenine-d4 CAS No. 1346599-27-6

Florifenine-d4

Cat. No.: B584092
CAS No.: 1346599-27-6
M. Wt: 433.468
InChI Key: DQOYUDHAZMAVLD-RYIWKTDQSA-N
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Description

Florifenine-d4 is a deuterium-labeled analog of Florifenine, a compound utilized in pharmacological and biochemical research. As a stable isotope-labeled compound, this compound (CAS: 1346599-27-6) is designed for use as an internal standard in mass spectrometry-based assays, enabling precise quantification of Florifenine in biological matrices. MedChemExpress (MCE) provides this compound with high purity and validated quality, ensuring reproducibility in studies involving drug metabolism, pharmacokinetics, and tracer experiments .

The deuterium atoms in this compound replace four hydrogen atoms at specific positions, enhancing its stability and reducing metabolic degradation compared to its non-deuterated counterpart. This property makes it invaluable for analytical applications requiring high sensitivity and accuracy .

Properties

CAS No.

1346599-27-6

Molecular Formula

C23H22F3N3O2

Molecular Weight

433.468

IUPAC Name

(1,1,2,2-tetradeuterio-2-pyrrolidin-1-ylethyl) 2-[[7-(trifluoromethyl)quinolin-4-yl]amino]benzoate

InChI

InChI=1S/C23H22F3N3O2/c24-23(25,26)16-7-8-17-20(9-10-27-21(17)15-16)28-19-6-2-1-5-18(19)22(30)31-14-13-29-11-3-4-12-29/h1-2,5-10,15H,3-4,11-14H2,(H,27,28)/i13D2,14D2

InChI Key

DQOYUDHAZMAVLD-RYIWKTDQSA-N

SMILES

C1CCN(C1)CCOC(=O)C2=CC=CC=C2NC3=C4C=CC(=CC4=NC=C3)C(F)(F)F

Synonyms

2-[[7-(Trifluoromethyl)-4-quinolinyl]amino]benzoic Acid 2-(1-Pyrrolidinyl)ethyl-d4 Ester; 

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Florifenine-d4 is synthesized through a series of chemical reactions involving the incorporation of deuterium atoms. The synthetic route typically involves the esterification of 2-[(7-(trifluoromethyl)-4-quinolinyl)amino]benzoic acid with 2-(1-pyrrolidinyl)ethanol-d4 . The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Florifenine-d4 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the quinoline ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Pot

Comparison with Similar Compounds

Florifenine-d4 vs. Non-Deuterated Florifenine

Property This compound Florifenine
Isotopic Labeling Contains four deuterium atoms No isotopic labeling
Metabolic Stability Enhanced due to deuterium effect Subject to faster metabolic cleavage
Analytical Use Internal standard for quantification Analyte of interest in assays
Molecular Weight ~4 atomic mass units higher Standard molecular weight

The deuterium substitution in this compound reduces its metabolic turnover rate, a phenomenon known as the kinetic isotope effect. This distinction is critical for distinguishing endogenous Florifenine from its labeled form in complex biological samples .

Comparison with Other Deuterated Compounds

Deuterated compounds like Deutetrabenazine-d6 and Paroxetine-d4 share similarities with this compound in their applications as internal standards. Key differences include:

Compound Parent Compound Use Labeling Positions Primary Application
This compound Anti-inflammatory/analgesic agent 4 deuterium atoms Drug metabolism studies
Deutetrabenazine-d6 Treatment for chorea 6 deuterium atoms Neurological disorder research
Paroxetine-d4 Antidepressant 4 deuterium atoms Pharmacokinetic profiling

This compound’s specificity lies in its application to inflammation-related research, whereas other deuterated compounds target distinct therapeutic areas.

Research Findings and Limitations

Limitations and Gaps

  • The provided evidence lacks explicit comparative data on this compound’s performance against other deuterated standards.
  • No studies in the evidence address its stability under extreme pH or temperature conditions.

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